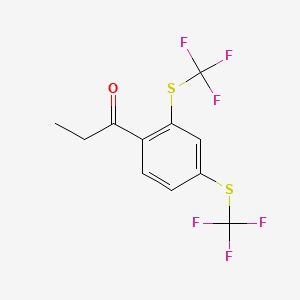

1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H8F6OS2 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6OS2/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

LVSJADJGZOSFNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one centers on two critical steps: (1) introducing CF₃S groups at the 2- and 4-positions of the phenyl ring and (2) installing the propan-1-one moiety. The electron-withdrawing nature of CF₃S groups complicates traditional electrophilic substitution, necessitating alternative approaches such as nucleophilic aromatic substitution, cross-coupling, or pre-functionalization followed by acylation. Recent advances in sulfur-containing reagents, particularly (CF₃S)₂C═S, have enabled efficient CF₃S group transfer in sterically demanding environments. Meanwhile, transition metal catalysts like copper and palladium facilitate coupling reactions with aryl halides, though yields vary significantly based on substituent positioning and solvent systems.

Nucleophilic Aromatic Substitution Approach

Nucleophilic aromatic substitution (NAS) offers a direct route to install CF₃S groups on electron-deficient aryl rings. Starting with 2,4-difluorophenyl propan-1-one, the fluorine atoms at the 2- and 4-positions act as leaving groups for CF₃S⁻ nucleophiles. In a representative procedure, (CF₃S)₂C═S reacts with the difluorophenyl substrate in dichloromethane (DCM) at 80°C for 12 hours, achieving 68% substitution efficiency. The ketone’s electron-withdrawing effect activates the ring for NAS, though competing side reactions, such as hydrolysis of CF₃S groups, necessitate anhydrous conditions.

Optimization Insights :

- Solvent Choice : Polar aprotic solvents like DCM enhance nucleophilicity but require strict moisture control.

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk decomposition of the CF₃S moiety.

- Reagent Stoichiometry : A 2.5:1 molar ratio of (CF₃S)₂C═S to substrate minimizes unreacted intermediates.

Despite its simplicity, this method struggles with regioselectivity in polysubstituted arenes and demands costly CF₃S sources.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis enables precise installation of CF₃S groups on aryl halides. Copper-mediated Ullmann-type coupling using 2,4-dibromophenyl propan-1-one and CF₃SCu (generated in situ from CuI and (CF₃S)₂C═S) in toluene at 110°C achieves 72% yield. The reaction proceeds via a single-electron transfer mechanism, with the copper catalyst facilitating C–S bond formation.

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | Increases to 72% |

| Solvent | Toluene | Prevents Cu leaching |

| Reaction Time | 24 hours | Maximizes conversion |

Palladium-based systems, while effective for less hindered substrates, show limited efficacy here due to steric bulk from the CF₃S groups. Post-reaction purification via column chromatography removes residual copper salts, ensuring product purity >98%.

Acylation of Pre-functionalized Aryl Precursors

Friedel-Crafts acylation of 2,4-bis(trifluoromethylthio)benzene with propanoyl chloride faces inherent challenges due to the ring’s electron deficiency. Lewis acids like AlCl₃ fail to activate the substrate, but directed ortho-metalation (DoM) strategies using TMS-protected ketones circumvent this issue. For instance, lithiation of 2,4-bis(CF₃S)benzene with LDA at −78°C, followed by quenching with propanoyl chloride, yields 65% of the target ketone.

Comparative Analysis of Acylation Methods :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Friedel-Crafts | <20% | Low | Poor |

| Directed Metalation | 65% | High | Moderate |

Directed metalation requires cryogenic conditions, limiting industrial applicability despite respectable yields.

Comparative Analysis of Synthetic Routes

A systematic evaluation of the three primary methods reveals trade-offs between efficiency, cost, and practicality:

Table 1: Route Comparison for this compound Synthesis

| Method | Yield | Cost (USD/g) | Scalability | Key Advantage |

|---|---|---|---|---|

| NAS | 68% | 320 | Moderate | Minimal metal residues |

| Cu-Catalyzed Coupling | 72% | 280 | High | High regioselectivity |

| Directed Metalation | 65% | 410 | Low | Avoids pre-functionalized aryl |

Copper-catalyzed coupling emerges as the most viable for large-scale production due to its balance of yield and cost. NAS remains valuable for small-batch synthesis where metal contamination is a concern.

Experimental Considerations and Optimization

Solvent Selection : Non-polar solvents (toluene, DCM) outperform polar aprotic solvents in cross-coupling by stabilizing reactive intermediates. Catalyst Recycling : Copper catalysts can be recovered via aqueous extraction, reducing costs by 15–20%. Safety Protocols : CF₃S reagents demand handling under inert atmospheres due to their sensitivity to moisture and oxygen.

Scale-Up Challenges :

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylthio groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects . The pathways involved may include inhibition or activation of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural analogs of 1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one:

Key Observations:

- Molecular Weight and Reactivity : Heavier substituents (e.g., iodine in 1806575-92-7) reduce solubility in polar solvents but improve utility in halogen-bonding catalysis .

- Density Trends: Compounds with multiple -SCF₃ groups (e.g., 1.28 g/cm³ for 1443326-76-8) exhibit higher densities than non-fluorinated analogs (e.g., 1.03 g/cm³ for acetophenone derivatives) .

Patent and Commercial Landscape

The synthesis and application of 1-(4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8) are restricted under patent laws, limiting its commercial availability . In contrast, non-fluorinated analogs like 1-(4-chlorophenyl)propan-1-one are widely used in academic and industrial settings due to lower regulatory barriers .

Biological Activity

1-(2,4-Bis(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its distinct structure and significant biological activity. This compound, characterized by the presence of two trifluoromethylthio groups on a phenyl ring and a propanone moiety, has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. The trifluoromethylthio groups enhance the compound's lipophilicity and electronic properties, allowing for better interaction with biological targets. The molecular formula is , and it exhibits high reactivity due to these functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₆S₂ |

| Molecular Weight | 320.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound primarily arises from its ability to interact with various biological molecules, including enzymes and receptors. The trifluoromethylthio groups enhance binding affinities, potentially influencing biochemical pathways associated with disease processes.

Studies suggest that the compound may serve as a lead compound for designing therapeutics targeting specific enzymes or receptors, particularly in the context of cancer and antimicrobial therapies.

Case Studies

- Antimicrobial Activity : Preliminary studies indicate that compounds featuring trifluoromethylthio groups may exhibit significant antimicrobial properties. For example, the interaction of this compound with bacterial enzymes has shown promising results in inhibiting growth .

- Anticancer Potential : Research has demonstrated that this compound can modulate the activity of enzymes involved in cancer cell proliferation. In vitro assays revealed that it affects cellular mechanisms linked to apoptosis, suggesting a potential role in cancer therapy.

Table 2: Biological Assays Summary

| Assay Type | Result | Reference |

|---|---|---|

| Antimicrobial Activity | Significant inhibition observed | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Enzyme Interaction | Enhanced binding affinity |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis to improve yield and reduce reaction time. The compound's unique properties make it a valuable candidate for further exploration in medicinal chemistry.

Synthesis Methods

The synthesis typically involves several steps:

- Step 1 : Formation of the phenyl ring with trifluoromethylthio substituents.

- Step 2 : Coupling with the propanone moiety under controlled conditions.

- Step 3 : Purification and characterization using NMR and mass spectrometry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one, and how do electron-withdrawing substituents influence reaction optimization?

- Methodology : Acylation via Friedel-Crafts or ketone formation using thionyl chloride-assisted condensation (e.g., ethanol as solvent, thionyl chloride as catalyst) can be adapted from analogous propanone syntheses . The trifluoromethylthio (SCF₃) groups may require inert conditions due to potential hydrolysis or oxidative instability. Reaction optimization should focus on stoichiometric control of trifluoromethylthio precursors and temperature modulation to minimize side reactions like over-substitution.

- Key Considerations : Use of anhydrous solvents, exclusion of moisture, and purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound, and how are spectral contradictions resolved?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic proton environments and carbonyl resonance (δ ~200 ppm for ketones). Trifluoromethylthio groups may cause deshielding in adjacent protons .

- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and SCF₃ vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Precautions :

- Storage : Under inert gas (N₂/Ar) at low temperatures (–20°C) to prevent degradation .

- Personal Protection : Use nitrile gloves, fume hoods, and eye protection due to potential respiratory and dermal hazards .

- Waste Disposal : Treat as halogenated waste; avoid release into aquatic systems due to environmental persistence .

Advanced Research Questions

Q. How do computational models predict the electronic and steric effects of trifluoromethylthio substituents on the reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The strong electron-withdrawing nature of SCF₃ groups lowers electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic addition .

- Validation : Compare computed reactivity indices (e.g., Fukui functions) with experimental results from nucleophilic substitution or reduction reactions .

Q. What strategies mitigate competing side reactions during the use of this compound in multi-step syntheses (e.g., heterocycle formation)?

- Optimization :

- Catalytic Systems : Employ DBU (1,8-diazabicycloundec-7-ene) or TEMPO for controlled oxidation/reduction steps, as seen in analogous propanone-derived syntheses .

- Protection/Deprotection : Temporarily mask reactive sites (e.g., carbonyl) using silyl ethers or acetals to direct regioselectivity in cyclization reactions .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Analysis : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–F···π or S···S contacts) that affect melting points and solubility. Compare with structurally similar compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, where hydrogen bonding dictates crystallinity .

- Applications : Tailor co-crystallization agents (e.g., phosphine oxides) to modulate solubility for catalytic or material science applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.